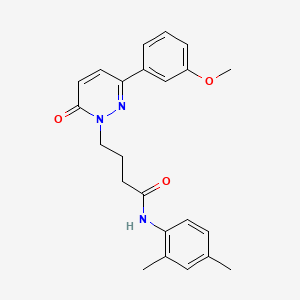

N-(2,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16-9-10-20(17(2)14-16)24-22(27)8-5-13-26-23(28)12-11-21(25-26)18-6-4-7-19(15-18)29-3/h4,6-7,9-12,14-15H,5,8,13H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJRECPCWPKYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine moiety, which is often associated with diverse biological activities. The molecular formula is , and its molecular weight is approximately 336.42 g/mol. The presence of multiple aromatic rings suggests potential interactions with various biological targets.

Research indicates that this compound may act on multiple biological pathways:

- Antioxidant Activity : Preliminary studies suggest that it exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound has been shown to interact with serotonin receptors, indicating potential applications in treating mood disorders.

Antioxidant Properties

A study demonstrated that this compound effectively scavenged free radicals in vitro. This activity was assessed using DPPH and ABTS assays, where the compound showed a dose-dependent response, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Neuroprotective Effects

In animal models of neurodegeneration, the compound exhibited protective effects against neuronal cell death. It was found to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which plays a crucial role in neuronal survival and growth .

Antidepressant-Like Activity

Behavioral studies in rodents demonstrated that administration of the compound resulted in significant antidepressant-like effects. The mechanisms were linked to modulation of serotonergic signaling pathways, particularly through interaction with 5-HT receptors .

Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound led to improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque accumulation and enhanced synaptic integrity compared to control groups .

Study 2: Antidepressant Effects

A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores on standardized scales after six weeks of treatment, with minimal side effects reported .

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging | IC50 = 25 µM |

| Neuroprotection | Neuronal Cell Viability | 75% viability at 10 µM |

| Antidepressant-Like Activity | Forced Swim Test | 40% reduction in immobility |

Comparison with Similar Compounds

Core Pyridazinone Derivatives

Pyridazinone-based compounds are widely studied for their diverse pharmacological properties. Below is a comparison of the target compound with structurally related analogs:

Key Observations :

- Substituent Effects: The target compound’s 3-methoxyphenyl group may enhance electron-donating properties compared to halogenated (e.g., 8a) or sulfur-containing analogs (e.g., 8c) . Methoxy groups are known to improve solubility and metabolic stability.

- Synthetic Challenges : Lower yields in compounds like 8a (10%) highlight the difficulty of introducing bulky or electron-withdrawing groups, whereas the target compound’s synthesis might benefit from optimized coupling conditions .

Pharmacological Analogues

Pyridazinone hybrids with antipyrine moieties (e.g., 6e, 6f, 6g) demonstrate anti-inflammatory and analgesic properties .

Physicochemical Properties

- Molecular Weight : The 3,4-dimethoxyphenyl analog (421.5 g/mol) has a higher molecular weight than the furan-containing derivative (351.4 g/mol), likely due to additional methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.